5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide
5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide
TG53 is an inhibitor of tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction.
Brand Name:
Vulcanchem
CAS No.:
946369-04-6
VCID:
VC0545116
InChI:
InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26)
SMILES:
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C
Molecular Formula:
C21H22ClN5O2
Molecular Weight:
411.9 g/mol
5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide
CAS No.: 946369-04-6
Inhibitors
VCID: VC0545116
Molecular Formula: C21H22ClN5O2
Molecular Weight: 411.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 946369-04-6 |
---|---|
Product Name | 5-Chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide |
Molecular Formula | C21H22ClN5O2 |
Molecular Weight | 411.9 g/mol |
IUPAC Name | 5-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C21H22ClN5O2/c1-13-11-19(27(2)3)26-21(23-13)25-16-8-6-15(7-9-16)24-20(28)17-12-14(22)5-10-18(17)29-4/h5-12H,1-4H3,(H,24,28)(H,23,25,26) |
Standard InChIKey | JHHHSGYKBKIUBG-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C |
Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C |
Appearance | Solid powder |
Description | TG53 is an inhibitor of tissue transglutaminase (TG2) and fibronectin (FN) protein-protein interaction. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | TG53; TG-53; TG 53; |
Reference | 1: Yakubov B, Chen L, Belkin AM, Zhang S, Chelladurai B, Zhang ZY, Matei D. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction. PLoS One. 2014 Feb 20;9(2):e89285. doi: 10.1371/journal.pone.0089285. eCollection 2014. PubMed PMID: 24586660; PubMed Central PMCID: PMC3930694. 2: Herrera VL, Ponce LR, Ruiz-Opazo N. Genome-wide scan for interacting loci affecting human cholesteryl ester transfer protein-induced hypercholesterolemia in transgenic human cholesteryl ester transfer protein F2-intercross rats. J Hypertens. 2007 Aug;25(8):1608-12. PubMed PMID: 17620956. 3: Herrera VL, Shen L, Lopez LV, Didishvili T, Zhang YX, Ruiz-Opazo N. Chlamydia pneumoniae accelerates coronary artery disease progression in transgenic hyperlipidemia-genetic hypertension rat model. Mol Med. 2003 May-Aug;9(5-8):135-42. PubMed PMID: 14571321; PubMed Central PMCID: PMC1430827. 4: Herrera VM, Didishvili T, Lopez LV, Zander K, Traverse S, Gantz D, Herscovitz H, Ruiz-Opazo N. Hypertension exacerbates coronary artery disease in transgenic hyperlipidemic Dahl salt-sensitive hypertensive rats. Mol Med. 2001 Dec;7(12):831-44. PubMed PMID: 11844871; PubMed Central PMCID: PMC1950013. |
PubChem Compound | 27478270 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume